molecular formula C15H10O2S B6378368 4-[Benzo(B)thiophen-2-YL]-2-formylphenol CAS No. 1093119-89-1

4-[Benzo(B)thiophen-2-YL]-2-formylphenol

Cat. No.: B6378368
CAS No.: 1093119-89-1
M. Wt: 254.31 g/mol
InChI Key: PYSMPWQHEYEXGR-UHFFFAOYSA-N
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Description

4-[Benzo(B)thiophen-2-YL]-2-formylphenol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(B)thiophen-2-YL]-2-formylphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes that ensure high yields and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(B)thiophen-2-YL]-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[Benzo(B)thiophen-2-YL]-2-carboxyphenol.

    Reduction: 4-[Benzo(B)thiophen-2-YL]-2-hydroxyphenol.

    Substitution: 4-[Benzo(B)thiophen-2-YL]-2-nitrophenol or 4-[Benzo(B)thiophen-2-YL]-2-chlorophenol.

Mechanism of Action

The mechanism of action of 4-[Benzo(B)thiophen-2-YL]-2-formylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Benzo(B)thiophen-2-YL]-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group, which allows for diverse chemical modifications and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSMPWQHEYEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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